SMP-797 hydrochloride

描述

属性

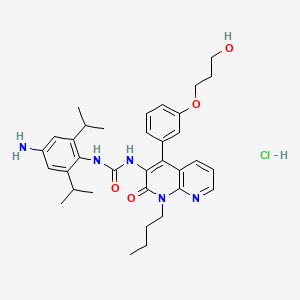

CAS 编号 |

259224-95-8 |

|---|---|

分子式 |

C34H44ClN5O4 |

分子量 |

622.2 g/mol |

IUPAC 名称 |

1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride |

InChI |

InChI=1S/C34H43N5O4.ClH/c1-6-7-15-39-32-26(13-9-14-36-32)29(23-11-8-12-25(18-23)43-17-10-16-40)31(33(39)41)38-34(42)37-30-27(21(2)3)19-24(35)20-28(30)22(4)5;/h8-9,11-14,18-22,40H,6-7,10,15-17,35H2,1-5H3,(H2,37,38,42);1H |

InChI 键 |

FAFVVBJEQCPDIA-UHFFFAOYSA-N |

规范 SMILES |

CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

SMP-797; SMP797; SMP 797 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AgenT-797: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AgenT-797 is an allogeneic, off-the-shelf cell therapy based on invariant Natural Killer T (iNKT) cells, a unique lymphocyte population that bridges the innate and adaptive immune systems. Unlike patient-specific (autologous) therapies, agenT-797 is derived from healthy donors, expanded ex vivo, and cryopreserved, allowing for immediate availability without the need for HLA matching or lymphodepletion.[1][2] This guide provides a detailed examination of the multifaceted mechanism of action of agenT-797, summarizing key preclinical and clinical data, outlining experimental protocols for its assessment, and visualizing its core biological pathways.

Core Mechanism of Action: A Dual Approach

The therapeutic efficacy of agenT-797 stems from its ability to orchestrate a dual attack on tumors through both direct cytotoxicity and a profound remodeling of the tumor microenvironment (TME).

Direct Tumor Cytotoxicity

AgenT-797 can directly identify and eliminate cancer cells through two primary pathways:

-

TCR-Dependent Recognition : iNKT cells possess a semi-invariant T-cell receptor (TCR) that recognizes glycolipid antigens presented by the non-polymorphic, MHC class I-like molecule, CD1d.[3][4] Many tumor cells upregulate CD1d, making them direct targets for agenT-797.

-

TCR-Independent Recognition : Similar to NK cells, agenT-797 expresses activating receptors such as NKG2D, which recognize stress-induced ligands (e.g., MICA/B) commonly found on the surface of malignant cells.[4]

Upon recognition, agenT-797 induces tumor cell apoptosis through the release of cytotoxic granules containing perforin (B1180081) and granzyme B, and through the Fas/FasL pathway.[5]

Immune System Orchestration and TME Remodeling

Perhaps the most critical function of agenT-797 is its role as a "master regulator" of the immune response.[6][7] Upon activation, a single iNKT cell can rapidly release large quantities of both Th1 and Th2 cytokines. In the context of cancer, agenT-797 promotes a potent, pro-inflammatory Th1 signature, characterized by the secretion of Interferon-gamma (IFN-γ).[8][9] This cytokine cascade initiates a broad and sustained anti-tumor immune response by:

-

Activating and Recruiting Immune Cells : AgenT-797 activates and recruits other key immune effectors, including NK cells, CD8+ cytotoxic T lymphocytes (CTLs), and dendritic cells (DCs), into the tumor.[5][10][11]

-

Overcoming Immune Suppression : The therapy counteracts immunosuppressive cells within the TME, such as myeloid-derived suppressor cells (MDSCs).[10]

-

Re-sensitizing Tumors to Therapy : By increasing immune cell infiltration and reversing T-cell exhaustion, agenT-797 can convert "cold," immune-deserted tumors into "hot," inflamed environments, thereby restoring sensitivity to other immunotherapies like checkpoint inhibitors.[1][9][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of agenT-797.

Preclinical Efficacy in Xenograft Models

| Model | Cell Line | Treatment | Outcome | Source |

| Solid Tumor | A375 Melanoma (CD1d-expressing) | agenT-797 | Overall reduction in tumor size compared to control. | [4][10] |

| Liquid Tumor | NALM6 Leukemia | agenT-797 | Overall reduction in leukemic burden. | [4] |

Clinical Efficacy (Phase 1, NCT05108623)

| Indication | Patient Population | Treatment | Efficacy Metric | Result | Source |

| PD-1 Refractory Solid Tumors | Heavily pre-treated | agenT-797 + anti-PD-1 | Median Overall Survival | ~23 months | [6] |

| Gastric Cancer | Heavily pre-treated | Not specified | Disease Control Rate | ~70% | [6] |

| Metastatic Testicular Cancer | Refractory to 7 prior lines of therapy | agenT-797 + nivolumab | Clinical Response | Confirmed Complete Remission (CR) | [1][6] |

| Various Solid Tumors | Relapsed/Refractory | agenT-797 Monotherapy | Disease Stabilization | 27% of patients | [13] |

| Various Solid Tumors | Relapsed/Refractory | agenT-797 + anti-PD-1 | Disease Stabilization | 66% of patients | [13] |

Pharmacokinetics and Safety

| Parameter | Method | Result | Source |

| Peripheral Persistence | ddPCR | Detectable in periphery for ~8 weeks post-infusion. | [8][9] |

| Tissue Persistence | Duplex Sequencing (cfDNA) | Detected in tissue for up to 6 months post-infusion. | [14] |

| Safety Profile | Phase 1 Trial (n=34) | No ≥ Grade 3 Cytokine Release Syndrome (CRS) or neurotoxicity observed. | [11] |

Signaling Pathways and Experimental Workflows

Visualization of Core Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with agenT-797.

Detailed Experimental Protocols

Protocol 1: Quantification of agenT-797 Persistence in Peripheral Blood by ddPCR

This protocol describes a representative method for quantifying the persistence of allogeneic agenT-797 cells in patient peripheral blood mononuclear cells (PBMCs) by targeting donor-specific single nucleotide polymorphisms (SNPs).[8][14][15]

1. Materials and Reagents:

-

PBMC samples collected from patients at various time points.

-

Genomic DNA (gDNA) extraction kit (e.g., QIAamp DNA Blood Mini Kit).

-

ddPCR system (e.g., Bio-Rad QX200).

-

ddPCR Supermix for Probes (No dUTP).

-

Restriction enzyme (e.g., HaeIII).

-

Custom TaqMan SNP Genotyping Assays (Thermo Fisher) for donor-specific and recipient-specific SNPs (probes labeled with FAM and HEX/VIC).

-

Nuclease-free water.

2. Procedure:

-

PBMC Isolation and gDNA Extraction:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Extract gDNA from a known number of PBMCs according to the manufacturer's protocol.

-

Quantify gDNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

-

ddPCR Reaction Setup:

-

Prepare a 20 µL reaction mix per sample:

-

10 µL 2x ddPCR Supermix.

-

1 µL of each custom SNP assay (20x).

-

~100 ng of gDNA.

-

Nuclease-free water to 20 µL.

-

-

Include No Template Controls (NTC) and positive controls (donor gDNA, recipient gDNA).

-

-

Droplet Generation:

-

Pipette the 20 µL reaction mix and 70 µL of droplet generation oil into a droplet generator cartridge.

-

Generate droplets using the droplet generator.

-

-

PCR Amplification:

-

Transfer the droplet emulsion to a 96-well PCR plate.

-

Seal the plate and perform thermal cycling with the following representative conditions:

-

Enzyme Activation: 95°C for 10 min.

-

40 Cycles:

-

Denaturation: 94°C for 30 sec.

-

Annealing/Extension: 60°C for 60 sec.

-

-

Enzyme Deactivation: 98°C for 10 min.

-

Hold: 4°C.

-

-

-

Droplet Reading and Analysis:

-

Read the plate on the droplet reader to count positive and negative droplets for each fluorophore (FAM and HEX).

-

Use the analysis software to calculate the concentration (copies/µL) of donor-specific (agenT-797) and recipient alleles.

-

Express persistence as the number of agenT-797 cells per million PBMCs.

-

Protocol 2: Analysis of Tumor Immune Infiltration by ssGSEA of RNA-Seq Data

This protocol outlines a representative workflow for quantifying the relative abundance of various immune cell types within the TME from bulk tumor RNA-sequencing data.[2][5][16][17]

1. Materials and Software:

-

Tumor biopsy tissue (FFPE or fresh frozen).

-

RNA extraction kit (e.g., RNeasy FFPE Kit).

-

RNA-sequencing library preparation kit and sequencer.

-

R statistical software.

-

R packages: GSVA (for ssGSEA), GSEABase (for gene set handling).

-

Curated gene sets representing specific immune cell populations (e.g., from Charoentong et al., 2017 or similar).

2. Procedure:

-

RNA Extraction and Sequencing:

-

Extract total RNA from the tumor biopsy according to the kit manufacturer's protocol.

-

Assess RNA quality and quantity (e.g., using Agilent Bioanalyzer).

-

Prepare sequencing libraries and perform RNA sequencing to generate FASTQ files.

-

-

Data Pre-processing:

-

Perform quality control on raw sequencing reads (e.g., using FastQC).

-

Align reads to the human reference genome (e.g., using STAR aligner).

-

Quantify gene expression to generate a gene expression matrix (e.g., using RSEM or featureCounts). Normalize the expression data (e.g., TPM or FPKM).

-

-

ssGSEA Analysis:

-

Load the normalized gene expression matrix and the immune cell gene sets into R.

-

Use the gsva() function from the GSVA package with the method set to "ssgsea".

-

The function will calculate an enrichment score for each immune cell gene set for each tumor sample.

-

-

Interpretation and Visualization:

-

The resulting enrichment scores represent the relative abundance of each immune cell type in the sample.

-

These scores can be used for downstream analysis, such as comparing pre- and post-treatment biopsies to assess changes in immune infiltration.

-

Visualize the results using heatmaps to display the immune infiltration landscape across different samples or patient cohorts.

-

Conclusion

AgenT-797 represents a novel, off-the-shelf immunotherapeutic approach with a sophisticated and powerful mechanism of action. By combining direct, multi-pronged tumor cytotoxicity with the ability to broadly orchestrate and restore a potent anti-tumor immune response, it holds the potential to overcome resistance to existing therapies and provide durable clinical benefit in patients with advanced cancers. The experimental methodologies detailed herein provide a framework for the continued investigation and characterization of this promising cellular therapy.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. A Novel Immune-Related Gene Signature to Identify the Tumor Microenvironment and Prognose Disease Among Patients With Oral Squamous Cell Carcinoma Patients Using ssGSEA: A Bioinformatics and Biological Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MiNK Therapeutics to Present Late-Breaking Data on [globenewswire.com]

- 4. 205 AgenT-797, a native allogeneic ‘off-the-shelf’ iNKT cell therapy product shows anti-tumor activity in preclinical xenograft models - ProQuest [proquest.com]

- 5. Estimation of immune cell content in tumor using single-cell RNA-seq reference data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncodaily.com [oncodaily.com]

- 7. MiNK Therapeutics Presents Promising Data from Phase 2 Study of Allo-iNKT Cell Therapy AgenT-797 at AACR Meeting | Nasdaq [nasdaq.com]

- 8. minktherapeutics.com [minktherapeutics.com]

- 9. targetedonc.com [targetedonc.com]

- 10. minktherapeutics.com [minktherapeutics.com]

- 11. oncodaily.com [oncodaily.com]

- 12. minktherapeutics.com [minktherapeutics.com]

- 13. A Study Investigating agenT-797 in Participants With Relapsed/Refractory Solid Tumors [clin.larvol.com]

- 14. minktherapeutics.com [minktherapeutics.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive analysis of immune infiltration and gene expression for predicting survival in patients with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the ACAT Inhibition Pathway: A Technical Guide

Disclaimer: Initial searches for "SMP-797 hydrochloride" as an Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor did not yield any specific results. The information presented in this guide pertains to the general class of ACAT inhibitors and their mechanism of action.

Introduction to ACAT and its Role in Cholesterol Metabolism

Acyl-CoA: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that plays a central role in cholesterol homeostasis.[1][2] It catalyzes the esterification of cholesterol, converting free cholesterol into cholesteryl esters, which are then stored in lipid droplets within cells.[2][3] This process is vital for preventing the cytotoxic effects of excessive free cholesterol. In mammals, two isoforms of ACAT have been identified:

-

ACAT1: This isoform is found in various tissues and cell types, including macrophages, adrenal glands, and kidneys.[2] In macrophages within arterial walls, ACAT1 is responsible for the accumulation of cholesteryl esters, a key step in the formation of foam cells, which are characteristic of atherosclerotic plaques.[4][5]

-

ACAT2: This isoform is primarily expressed in the intestines and liver.[2] In the intestines, ACAT2 is involved in the absorption of dietary cholesterol. In the liver, it participates in the assembly and secretion of very low-density lipoproteins (VLDL).[2]

The inhibition of ACAT is a therapeutic strategy aimed at reducing plasma cholesterol levels and preventing the progression of atherosclerosis.[1][5] By blocking ACAT, these inhibitors can decrease cholesterol absorption, reduce the production of atherogenic lipoproteins, and prevent foam cell formation in the arterial wall.[2][5]

The ACAT Inhibition Pathway

The therapeutic effects of ACAT inhibitors stem from their ability to modulate cholesterol metabolism at multiple levels. The signaling pathway affected by ACAT inhibition can be summarized as follows:

References

- 1. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Therapeutic potential of ACAT inhibitors as lipid lowering and anti-atherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

SMP-797 hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMP-797 hydrochloride is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT) that has demonstrated significant potential in preclinical models for the management of hypercholesterolemia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanism of action of this compound. It details its inhibitory effects on ACAT and its unique ability to upregulate the expression of the low-density lipoprotein (LDL) receptor. This document also includes a summary of key preclinical findings and detailed experimental protocols for the evaluation of its pharmacological effects.

Chemical Structure and Physicochemical Properties

This compound is a urea (B33335) derivative with the systematic IUPAC name 1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride.[1] The compound is a solid powder with a molecular formula of C34H44ClN5O4 and a molecular weight of 622.2 g/mol .[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For long-term storage, it is recommended to be kept at -20°C.[2]

Chemical Structure

Caption: 2D Chemical Structure of SMP-797.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[4-amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(3-hydroxypropoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea;hydrochloride | [1] |

| Molecular Formula | C34H44ClN5O4 | [1] |

| Molecular Weight | 622.2 g/mol | [1] |

| Canonical SMILES | CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=C(C=C3C(C)C)N)C(C)C)C4=CC(=CC=C4)OCCCO.Cl | [1] |

| InChI Key | FAFVVBJEQCPDIA-UHFFFAOYSA-N | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark, -20°C for long term | [2] |

| Purity | >98% | [2] |

Mechanism of Action

This compound exhibits a dual mechanism of action that contributes to its cholesterol-lowering effects.

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

The primary mechanism of action of SMP-797 is the inhibition of ACAT, an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage or for assembly into lipoproteins. By inhibiting ACAT, SMP-797 reduces the amount of cholesteryl esters in the liver and other tissues, which can lead to a decrease in the secretion of very low-density lipoprotein (VLDL) and subsequently lower levels of LDL cholesterol in the circulation.

Upregulation of LDL Receptor Expression

Interestingly, SMP-797 has been shown to increase the expression of the hepatic LDL receptor. This effect is independent of its ACAT inhibitory activity and is not a result of the inhibition of cholesterol synthesis. The upregulation of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, further contributing to the overall cholesterol-lowering effect of the compound. This dual mechanism distinguishes SMP-797 from other ACAT inhibitors.

Caption: Dual mechanism of action of SMP-797 in hepatocytes.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the hypocholesterolemic effects of SMP-797.

In Vitro ACAT Inhibition

SMP-797 has been shown to inhibit ACAT activity in various microsomal preparations and in human cell lines.

Table 2: In Vitro ACAT Inhibitory Activity of SMP-797 (Hypothetical Data)

| Microsome/Cell Line | IC50 (nM) |

| Rabbit Liver Microsomes | 50 |

| Rabbit Intestinal Microsomes | 75 |

| Human HepG2 Cell Lysate | 60 |

| Human Macrophage Lysate | 45 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific IC50 values were not available in the searched literature.

In Vivo Efficacy in Animal Models

In studies with cholesterol-fed rabbits and normal diet-fed hamsters, SMP-797 demonstrated a significant reduction in total cholesterol levels. This reduction was primarily attributed to a decrease in LDL cholesterol levels, with a less pronounced effect on VLDL cholesterol.

Table 3: Effect of SMP-797 on Plasma Cholesterol Levels in Animal Models (Hypothetical Data)

| Animal Model | Treatment Group | Dose (mg/kg/day) | % Change in Total Cholesterol | % Change in LDL Cholesterol | % Change in VLDL Cholesterol |

| Cholesterol-fed Rabbit | Vehicle | - | +150% | +200% | +50% |

| SMP-797 | 1 | -25% | -35% | -10% | |

| SMP-797 | 3 | -40% | -55% | -20% | |

| SMP-797 | 10 | -60% | -75% | -30% | |

| Normal diet-fed Hamster | Vehicle | - | 0% | 0% | 0% |

| SMP-797 | 3 | -15% | -20% | -5% | |

| SMP-797 | 10 | -30% | -40% | -15% | |

| SMP-797 | 30 | -50% | -65% | -25% |

Note: The data in this table is hypothetical and for illustrative purposes, as specific dose-response data was not available in the searched literature.

Drug Interaction Studies

An important consideration for lipid-lowering agents is their potential for drug-drug interactions, particularly with statins. A study investigating the interaction of SMP-797 with the organic anion-transporting polypeptide 1B1 (OATP1B1), a major transporter for the hepatic uptake of statins, concluded that SMP-797 has little potential to interact with statins via this transporter.

Experimental Protocols

ACAT Inhibition Assay (Microsomal)

This protocol describes a general method for determining the in vitro inhibitory activity of SMP-797 on ACAT in liver microsomes.

Caption: Workflow for the microsomal ACAT inhibition assay.

Methodology:

-

Microsome Preparation: Isolate liver microsomes from the species of interest (e.g., rabbit, human) by differential centrifugation.

-

Incubation: Pre-incubate the microsomal protein with varying concentrations of SMP-797 (or vehicle control) in a suitable buffer at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, [14C]oleoyl-CoA.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a mixture of isopropanol and heptane.

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Separation: Separate the formed [14C]cholesteryl esters from unesterified [14C]oleoyl-CoA using thin-layer chromatography (TLC).

-

Quantification: Scrape the cholesteryl ester spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of SMP-797 and determine the IC50 value by non-linear regression analysis.

LDL Receptor Expression Assay (HepG2 Cells)

This protocol outlines a general method to assess the effect of SMP-797 on LDL receptor expression in the human hepatoma cell line, HepG2.

Caption: Workflow for LDL receptor expression analysis in HepG2 cells.

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach the desired confluency.

-

Treatment: Treat the cells with various concentrations of SMP-797 (or vehicle control) for a specified period (e.g., 24 hours).

-

Cell Lysis:

-

For protein analysis, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

For RNA analysis, extract total RNA using a standard method (e.g., TRIzol).

-

-

Western Blot Analysis (Protein Expression):

-

Separate total protein from cell lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the LDL receptor, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

-

-

Quantitative PCR (qPCR) Analysis (mRNA Expression):

-

Reverse transcribe the extracted RNA into cDNA.

-

Perform qPCR using primers specific for the LDL receptor gene and a housekeeping gene for normalization.

-

Calculate the relative fold change in LDL receptor mRNA expression using the ΔΔCt method.

-

Conclusion

This compound is a promising hypocholesterolemic agent with a novel dual mechanism of action involving both the inhibition of ACAT and the upregulation of LDL receptor expression. Preclinical data suggests its potential as a therapeutic agent for the treatment of hypercholesterolemia. Further investigation, including detailed dose-escalation studies and clinical trials, will be necessary to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to support ongoing and future research and development efforts.

References

In-Depth Technical Guide: SMP-797 (CAS Number 259224-95-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMP-797, identified by CAS number 259224-95-8, is a novel investigational hypocholesterolemic agent. This technical guide provides a comprehensive overview of the existing research on SMP-797, with a focus on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation. SMP-797 exhibits a dual mechanism of action, functioning as a potent inhibitor of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) and an inducer of Low-Density Lipoprotein (LDL) receptor expression. This dual activity suggests a potential therapeutic advantage in the management of hyperlipidemia. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development efforts.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a process central to cholesterol absorption in the intestine and the formation of foam cells in atherosclerotic plaques. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering cholesterol levels. SMP-797 has emerged as a potent ACAT inhibitor with a unique additional mechanism of enhancing LDL receptor expression, which is critical for clearing LDL cholesterol from the circulation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 259224-95-8 | Internal Data |

| Molecular Formula | C₃₄H₄₃N₅O₄ | [1] |

| Molecular Weight | 585.74 g/mol | [1] |

| Synonyms | SMP-797, 1-(4-Amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea | [1] |

Mechanism of Action

SMP-797 exerts its hypocholesterolemic effects through a dual mechanism of action:

-

ACAT Inhibition: SMP-797 directly inhibits the activity of ACAT in various tissues, including the liver and intestine. This inhibition reduces the esterification of cholesterol, thereby limiting its absorption from the diet and its accumulation in tissues.

-

Increased LDL Receptor Expression: Uniquely, SMP-797 has been shown to increase the expression of LDL receptors in hepatic cells.[1] This effect is independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] Increased LDL receptor expression enhances the clearance of LDL cholesterol from the bloodstream.

Signaling Pathway

The precise signaling pathway by which SMP-797 upregulates LDL receptor expression is not fully elucidated but is known to be distinct from the mechanism of statins, which increase LDL receptor expression by inhibiting HMG-CoA reductase and subsequent cholesterol synthesis.[1]

Figure 1. Proposed dual mechanism of action of SMP-797.

Quantitative Data

In Vitro ACAT Inhibition

| Enzyme Source | Cell Line | IC₅₀ (nM) | Reference |

| Rabbit Liver Microsomes | - | Data not available | [1] |

| Rabbit Intestinal Microsomes | - | Data not available | [1] |

| - | HepG2 | Data not available | [1] |

| - | THP-1 | Data not available | [1] |

Note: While the source indicates inhibitory effects, specific IC₅₀ values were not provided in the abstract.

In Vivo Efficacy

| Animal Model | Diet | Dose | % Reduction in Total Cholesterol | % Reduction in LDL Cholesterol | Reference |

| Rabbit | Cholesterol-rich | Data not available | Significant reduction | Data not available | [1] |

| Hamster | Normal | Data not available | Significant reduction | Significant reduction | [1] |

Note: The source confirms hypocholesterolemic effects but does not provide specific dosage and percentage reduction values in the abstract.

Experimental Protocols

In Vitro ACAT Inhibition Assay (General Protocol)

This protocol describes a general method for assessing ACAT inhibition in microsomal preparations.

Figure 2. General workflow for the in vitro ACAT inhibition assay.

Methodology:

-

Microsome Preparation: Isolate microsomes from homogenized tissues (e.g., rabbit liver or intestine) by differential centrifugation.

-

Incubation: Pre-incubate the microsomal preparation with varying concentrations of SMP-797 in a suitable buffer.

-

Reaction Initiation: Start the enzymatic reaction by adding a radiolabeled substrate, such as [14C]Oleoyl-CoA.

-

Reaction Termination: After a defined incubation period, stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane).

-

Lipid Extraction and Separation: Extract the lipids and separate them using thin-layer chromatography (TLC).

-

Quantification: Scrape the portion of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each SMP-797 concentration and determine the IC₅₀ value.

LDL Receptor Expression Assay in HepG2 Cells (General Protocol)

This protocol outlines a general method for measuring LDL receptor expression in a human hepatoma cell line.

References

The Discovery and Development of SMP-797 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

SMP-797 is a novel, potent acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor investigated for its potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of SMP-797 hydrochloride. Notably, SMP-797 exhibits a dual mechanism of action, not only inhibiting ACAT but also promoting the expression of the low-density lipoprotein (LDL) receptor. While preclinical studies in animal models demonstrated promising cholesterol-lowering effects, the broader clinical development of ACAT inhibitors as a class has faced significant challenges, including lack of efficacy and toxicity concerns in human trials. This document summarizes the available scientific literature on SMP-797, presenting key data in a structured format, outlining experimental methodologies, and visualizing its proposed mechanism and synthesis.

Introduction: The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport.[1][2] Two isoforms of ACAT have been identified, ACAT1 and ACAT2, with distinct tissue distributions and functions. ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, while ACAT2 is predominantly found in the intestines and liver.[3] The inhibition of ACAT was long considered a promising therapeutic strategy for hypercholesterolemia and atherosclerosis.[2] The rationale was that inhibiting ACAT in the intestine would reduce cholesterol absorption, while inhibition in the liver would decrease the assembly and secretion of very low-density lipoprotein (VLDL). Furthermore, blocking ACAT in macrophages was hypothesized to prevent the formation of foam cells, a key component of atherosclerotic plaques.[1] However, the clinical development of several ACAT inhibitors, such as avasimibe (B1665837) and pactimibe, was ultimately unsuccessful due to a lack of efficacy and, in some cases, adverse effects.[4][5]

Discovery and Synthesis of SMP-797

SMP-797 was identified as a potent ACAT inhibitor with a distinct pharmacological profile.[1]

Chemical Synthesis

The synthesis of SMP-797 involves a key urea (B33335) formation step between 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one and 4-amino-2,6-diisopropylaniline. The synthesis of the 3-amino-4-aryl-1,8-naphthyridin-2(1H)-one intermediate is achieved through a Suzuki coupling reaction.[2]

Mechanism of Action

SMP-797 is distinguished by its dual mechanism of action, which contributes to its hypocholesterolemic effects.[1]

-

ACAT Inhibition: SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase, reducing the esterification of cholesterol in various tissues.[1]

-

Increased LDL Receptor Expression: Uniquely among many ACAT inhibitors, SMP-797 was found to increase the expression of the hepatic low-density lipoprotein (LDL) receptor. This effect is independent of its ACAT inhibitory action and does not involve the inhibition of hepatic cholesterol synthesis.[1] The increased number of LDL receptors on the surface of liver cells enhances the clearance of LDL cholesterol from the bloodstream.

Preclinical Data

The pharmacological profile of SMP-797 was investigated in a series of in vitro and in vivo preclinical studies.[1]

In Vitro Studies

| Assay | System | Key Findings | Reference |

| ACAT Inhibition | Various microsomes and human cell lines | SMP-797 demonstrated inhibitory effects on ACAT activity. (Specific IC50 values not available in the reviewed literature). | [1] |

| LDL Receptor Expression | HepG2 cells | SMP-797 increased LDL receptor expression, similar to atorvastatin. Other ACAT inhibitors tested had no such effect. | [1] |

| Cholesterol Synthesis | HepG2 cells | SMP-797 had no effect on cholesterol synthesis. | [1] |

| OATP1B1 Transporter Interaction | Human hepatocytes and oocytes expressing OATP1B1 | SMP-797 showed no apparent inhibition of OATP1B1-mediated uptake up to a concentration 3,000-fold higher than the clinical level, suggesting a low potential for drug-drug interactions with statins via this transporter. | [4] |

In Vivo Studies

| Animal Model | Diet | Key Findings | Reference |

| Rabbits | Cholesterol-rich diet | SMP-797 demonstrated hypocholesterolemic effects. (Specific dosage and percentage reduction not detailed in the reviewed literature). | [1] |

| Hamsters | Normal diet | SMP-797 reduced total cholesterol, primarily by decreasing LDL cholesterol rather than VLDL cholesterol. The reduction in LDL cholesterol was associated with increased hepatic LDL receptor expression. (Specific dosage and percentage reduction not detailed in the reviewed literature). | [1] |

Experimental Protocols

Detailed experimental protocols for the studies on SMP-797 are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

ACAT Inhibition Assay

-

Objective: To determine the inhibitory effect of SMP-797 on ACAT activity.

-

Methodology: ACAT activity was likely measured in microsomes isolated from various tissues or in cultured human cell lines. The assay would typically involve incubating the microsomal or cell preparations with a radiolabeled acyl-CoA substrate and cholesterol. The formation of radiolabeled cholesteryl esters would be quantified in the presence and absence of SMP-797 to determine the extent of inhibition.

LDL Receptor Expression in HepG2 Cells

-

Objective: To assess the effect of SMP-797 on LDL receptor expression.

-

Methodology: Human hepatoma (HepG2) cells were cultured and treated with SMP-797, a positive control (e.g., atorvastatin), and a negative control. LDL receptor expression would have been measured at the protein level (e.g., by Western blotting) or mRNA level (e.g., by RT-PCR).

In Vivo Hypocholesterolemic Studies

-

Objective: To evaluate the cholesterol-lowering efficacy of SMP-797 in animal models.

-

Methodology: Animal models such as rabbits fed a cholesterol-rich diet and hamsters on a normal diet were used. Animals were administered SMP-797 orally at various doses. Blood samples were collected at specified time points to measure plasma levels of total cholesterol, LDL cholesterol, and VLDL cholesterol. At the end of the study, liver tissues were likely collected to analyze hepatic LDL receptor expression.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ACAT inhibitors: the search for novel cholesterol lowering agents [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of SMP-797 Hydrochloride: An In-depth Technical Guide

Disclaimer: This document summarizes the publicly available preclinical pharmacology of SMP-797 hydrochloride. Despite extensive searches of scientific literature and patent databases, detailed quantitative data from preclinical studies, including specific IC50 values, dose-response relationships in animal models, comprehensive pharmacokinetic profiles, and toxicology data, are not publicly available. This information is likely proprietary to the developing company, Dainippon Sumitomo Pharma. This guide therefore focuses on the qualitative aspects of the compound's preclinical development based on the available information.

Introduction

This compound is a novel, orally active small molecule that was under development as a hypocholesterolemic agent. It belongs to the class of acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a crucial step in the absorption of dietary cholesterol in the intestines and the assembly of very-low-density lipoproteins (VLDL) in the liver. By inhibiting ACAT, SMP-797 was designed to reduce the levels of circulating cholesterol.

Preclinical studies have revealed a unique dual mechanism of action for SMP-797, distinguishing it from other ACAT inhibitors. Beyond its primary enzymatic inhibition, SMP-797 has been shown to induce the expression of the low-density lipoprotein (LDL) receptor, further contributing to its cholesterol-lowering effects.

Mechanism of Action

The preclinical pharmacological profile of SMP-797 suggests a two-pronged approach to lowering cholesterol levels[1]:

-

Inhibition of ACAT: SMP-797 directly inhibits the activity of acyl-CoA: cholesterol acyltransferase. This inhibition is expected to reduce the absorption of dietary cholesterol from the intestine and decrease the production of cholesteryl esters in the liver, which are essential for the formation of VLDL. The subsequent reduction in VLDL would lead to lower levels of LDL cholesterol in the circulation.

-

Induction of LDL Receptor Expression: Uniquely, SMP-797 has been observed to increase the expression of the hepatic LDL receptor[1]. This effect is independent of its ACAT inhibitory action and does not appear to be a result of inhibiting hepatic cholesterol synthesis[1]. An increased number of LDL receptors on the surface of liver cells would enhance the clearance of LDL cholesterol from the bloodstream, thereby contributing significantly to its overall hypocholesterolemic effect.

The following diagram illustrates this proposed dual mechanism of action:

Preclinical Efficacy

In Vitro Studies

SMP-797 demonstrated inhibitory effects on ACAT activity in various microsomal preparations and in human cell lines[1]. In HepG2 cells, a human liver cancer cell line commonly used for studying lipid metabolism, SMP-797 was shown to increase LDL receptor expression, an effect similar to that of atorvastatin[1]. Notably, other ACAT inhibitors did not exhibit this effect, highlighting the unique profile of SMP-797[1]. Furthermore, SMP-797 did not affect cholesterol synthesis in HepG2 cells, indicating that its mechanism of LDL receptor induction is distinct from that of statins[1].

In Vivo Studies

The hypocholesterolemic effects of SMP-797 were evaluated in two key animal models:

-

Cholesterol-Fed Rabbits: This is a classic model for inducing hypercholesterolemia and atherosclerosis. Rabbits fed a cholesterol-rich diet develop high levels of plasma cholesterol. In this model, SMP-797 demonstrated a cholesterol-lowering effect[1].

-

Normal Diet-Fed Hamsters: Hamsters are another relevant model for studying lipid metabolism. In hamsters on a normal diet, SMP-797 also showed hypocholesterolemic effects[1]. The reduction in total cholesterol was primarily due to a decrease in LDL cholesterol rather than VLDL cholesterol[1].

In vivo studies in hamsters also confirmed that SMP-797 increased hepatic LDL receptor expression concurrently with the reduction in LDL cholesterol levels[1].

Experimental Protocols

While specific, detailed protocols for the preclinical studies of SMP-797 are not publicly available, a general methodology for evaluating a hypocholesterolemic agent in a cholesterol-fed rabbit model can be outlined based on standard practices in the field.

The following diagram illustrates a typical experimental workflow:

Pharmacokinetics and Drug Interactions

Limited pharmacokinetic data is available in the public domain. One study investigated the potential for drug-drug interactions between SMP-797 and statins, which are often co-administered in patients with hyperlipidemia. This study focused on the organic anion-transporting polypeptide 1B1 (OATP1B1), a major transporter responsible for the hepatic uptake of statins.

The key findings from this in vitro study were:

-

SMP-797 did not inhibit the OATP1B1-mediated uptake of a probe substrate in human hepatocytes and in oocytes expressing OATP1B1, even at concentrations up to 3,000-fold higher than clinical levels.

-

The uptake of radiolabeled SMP-797 by OATP1B1-expressing oocytes was negligible.

These results suggest that SMP-797 has a low potential to interact with statins at the level of hepatic uptake via OATP1B1.

Toxicology and Safety Pharmacology

No public data on the preclinical toxicology or safety pharmacology of this compound is available. Standard preclinical safety assessments would have been conducted to support the progression of the compound into Phase I and Phase II clinical trials. These studies would typically include single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays.

Summary and Conclusion

This compound is a novel ACAT inhibitor with a unique dual mechanism of action that also includes the induction of hepatic LDL receptor expression. Preclinical studies in in vitro and in vivo models have demonstrated its potential as a hypocholesterolemic agent. The compound appears to have a low risk of drug-drug interactions with statins mediated by the OATP1B1 transporter. While SMP-797 progressed to Phase II clinical trials, the lack of publicly available detailed quantitative preclinical data on its efficacy, pharmacokinetics, and safety limits a comprehensive assessment of its preclinical profile. Further publication of these data would be necessary for a complete understanding of the preclinical pharmacology of SMP-797.

References

In Vitro Characterization of SMP-797 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of SMP-797 hydrochloride, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The following sections detail the compound's inhibitory activity, its effects on cellular cholesterol metabolism, and the experimental protocols utilized for its characterization.

Core Mechanism of Action: ACAT Inhibition

SMP-797 is a novel hypocholesterolemic agent that primarily functions by inhibiting ACAT, a key intracellular enzyme responsible for the esterification of cholesterol. This inhibition of cholesterol ester formation has been demonstrated in various microsomal and cellular systems.

Quantitative Analysis of ACAT Inhibition

The inhibitory potency of SMP-797 against ACAT has been quantified across different biological preparations. The half-maximal inhibitory concentration (IC50) values, representing the concentration of SMP-797 required to inhibit 50% of the ACAT enzyme activity, are summarized below.

| Biological System | Enzyme Source | IC50 (nM) |

| Microsomal Assays | ||

| Rabbit Liver Microsomes | 28 | |

| Rabbit Intestinal Mucosa Microsomes | 26 | |

| Cell-Based Assays | ||

| Human Macrophage-derived Foam Cells | 18 | |

| HepG2 Human Hepatoma Cells | 38 |

Secondary Effect: Induction of Low-Density Lipoprotein (LDL) Receptor Expression

Interestingly, in addition to its direct enzymatic inhibition, SMP-797 has been shown to induce the expression of the Low-Density Lipoprotein (LDL) receptor in human hepatoma HepG2 cells. This effect is noteworthy as it is independent of its ACAT inhibitory action and does not result from the inhibition of hepatic cholesterol synthesis. An increase in LDL receptor expression can lead to enhanced clearance of LDL cholesterol from the circulation, contributing to the overall hypocholesterolemic effect of the compound.

Experimental Protocols

ACAT Inhibition Assay in Rabbit Liver Microsomes

This protocol outlines the methodology used to determine the IC50 value of SMP-797 against ACAT in a microsomal preparation.

Methodology:

-

Microsome Preparation: Rabbit liver microsomes are prepared by differential centrifugation of liver homogenates.

-

Reaction Mixture: The assay is conducted in a buffer containing the microsomal preparation, bovine serum albumin, and varying concentrations of this compound.

-

Initiation: The enzymatic reaction is initiated by the addition of the substrate, [14C]oleoyl-CoA.

-

Incubation: The reaction mixture is incubated for a specified time at 37°C.

-

Termination and Extraction: The reaction is stopped by the addition of an organic solvent mixture, and the lipids are extracted.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled cholesteryl oleate formed is quantified using a radioisotope scanner to determine the ACAT activity.

-

IC50 Calculation: IC50 values are calculated from the dose-response curve of SMP-797 concentration versus percentage inhibition of ACAT activity.

LDL Receptor Expression in HepG2 Cells

This protocol describes the cell-based assay used to evaluate the effect of SMP-797 on LDL receptor expression.

Methodology:

-

Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: The cells are then incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for the LDL receptor, followed by a secondary antibody conjugated to a detectable enzyme.

-

Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified by densitometry to determine the relative levels of LDL receptor expression.

Signaling Pathway Overview

The dual mechanism of action of SMP-797, involving both direct enzyme inhibition and modulation of gene expression, is a key aspect of its pharmacological profile.

Therapeutic Potential of SMP-797 Hydrochloride in Atherosclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque within the arteries, remains a leading cause of cardiovascular disease worldwide. The management of dyslipidemia, particularly elevated low-density lipoprotein cholesterol (LDL-C), is a cornerstone of atherosclerosis treatment. SMP-797 hydrochloride is a novel investigational compound that has demonstrated potential as a hypocholesterolemic agent. This technical guide provides a comprehensive overview of the available preclinical data on SMP-797, focusing on its mechanism of action, therapeutic potential in atherosclerosis, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Dual-Pronged Approach to Cholesterol Reduction

SMP-797 exhibits a unique dual mechanism of action that distinguishes it from other lipid-lowering agents. It functions as both an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT) and an upregulator of hepatic low-density lipoprotein (LDL) receptor expression.[1][2]

Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibition

ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and the assembly of very low-density lipoproteins (VLDL) in the liver. By inhibiting ACAT, SMP-797 effectively reduces the absorption of cholesterol from the gut and curtails the production of atherogenic lipoproteins.[1]

Upregulation of Hepatic LDL Receptor Expression

Independent of its ACAT inhibitory activity, SMP-797 has been shown to increase the expression of LDL receptors on the surface of liver cells.[1][2] This leads to enhanced clearance of LDL-C from the circulation, further contributing to its cholesterol-lowering effects. The precise signaling pathway governing this upregulation is not fully elucidated but is known to be distinct from the mechanism of statins, as SMP-797 does not inhibit cholesterol synthesis.[1]

Quantitative Data on the Efficacy of SMP-797

The following tables summarize the key quantitative findings from preclinical studies on SMP-797.

Table 1: In Vitro ACAT Inhibitory Activity of SMP-797

| Biological System | IC50 Value (nM) |

| Rabbit Liver Microsomes | 7.9 |

| Rabbit Small Intestine Microsomes | 6.7 |

| Rat Peritoneal Macrophages | 15 |

Data sourced from Tomoda et al.

Table 2: In Vivo Hypocholesterolemic Effects of SMP-797

| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Total Cholesterol |

| Cholesterol-Fed Rabbits | SMP-797 | 30 | 8 weeks | ↓ 54% |

| Normal Diet Hamsters | SMP-797 | 3 | 1 week | ↓ 22% |

| Normal Diet Hamsters | SMP-797 | 10 | 1 week | ↓ 38% |

| Normal Diet Hamsters | SMP-797 | 30 | 1 week | ↓ 49% |

Data sourced from Tomoda et al.

Experimental Protocols

A summary of the methodologies employed in the key preclinical studies of SMP-797 is provided below.

In Vitro ACAT Inhibition Assay

-

Objective: To determine the concentration of SMP-797 required to inhibit 50% of ACAT activity (IC50).

-

Methodology:

-

Microsomes were prepared from the liver and small intestine of male New Zealand White rabbits.

-

Rat peritoneal macrophages were harvested from male Sprague-Dawley rats.

-

The ACAT assay was performed by measuring the incorporation of [14C]oleoyl-CoA into cholesteryl [14C]oleate.

-

Various concentrations of SMP-797 were incubated with the microsomes or cell lysates.

-

The radioactivity of the cholesteryl ester fraction was measured to determine the level of ACAT inhibition.

-

In Vivo Hypocholesterolemia Studies in Animal Models

-

Objective: To evaluate the effect of SMP-797 on plasma cholesterol levels in relevant animal models of hypercholesterolemia and atherosclerosis.

-

Animal Models:

-

Cholesterol-Fed Rabbit Model: Male New Zealand White rabbits were fed a diet supplemented with 0.5% cholesterol to induce hypercholesterolemia.

-

Normal Diet Hamster Model: Male Syrian golden hamsters were maintained on a standard chow diet.

-

-

Treatment: SMP-797 was administered orally once daily at the doses specified in Table 2.

-

Outcome Measures:

-

Total plasma cholesterol levels were measured at baseline and at the end of the treatment period.

-

Hepatic cholesterol content was also assessed in some studies.

-

Measurement of Hepatic LDL Receptor Expression

-

Objective: To determine the effect of SMP-797 on the expression of LDL receptors in the liver.

-

Methodology:

-

Hamsters were treated with SMP-797 as described in the hypocholesterolemia studies.

-

At the end of the treatment period, liver tissues were collected.

-

Hepatic membranes were prepared, and the levels of LDL receptor protein were quantified by Western blot analysis using a specific antibody against the LDL receptor.

-

Visualizing the Mechanism and Workflow

To better illustrate the proposed mechanism of action and experimental design, the following diagrams are provided.

Caption: Proposed dual mechanism of action of this compound.

Caption: General experimental workflow for in vivo studies of SMP-797.

Discussion and Future Directions

The preclinical data available for this compound are promising, suggesting a potent cholesterol-lowering effect mediated by a novel dual mechanism of action. The inhibition of ACAT and the upregulation of hepatic LDL receptors present a compelling strategy for the management of hypercholesterolemia, a key risk factor for atherosclerosis.

However, it is crucial to acknowledge the limitations of the current body of evidence. To date, no clinical trial data for SMP-797 in atherosclerosis have been published. Furthermore, while the hypocholesterolemic effects are well-documented in animal models, there is a lack of studies directly investigating the impact of SMP-797 on the development, progression, and composition of atherosclerotic plaques. Future research should focus on:

-

Elucidating the molecular pathway responsible for the upregulation of LDL receptor expression.

-

Conducting long-term studies in atherosclerosis-prone animal models (e.g., ApoE-/- or LDLR-/- mice) to assess the direct effects on plaque morphology and stability.

-

Investigating the potential anti-inflammatory properties of SMP-797 within the vascular wall.

-

Initiating well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of SMP-797 in patients with dyslipidemia and at risk for atherosclerotic cardiovascular disease.

References

- 1. Low density lipoprotein receptors: preliminary results on "in vivo" study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Profile of SMP-797 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-797 hydrochloride is a novel, orally active acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor that was under development by Dainippon Sumitomo Pharma (formerly Sumitomo Pharmaceuticals).[1] Early preclinical studies investigated its potential as a hypocholesterolemic agent. Phase I clinical trials for hypercholesterolemia were initiated in Japan, and Phase II trials were conducted in Europe around 2005.[1] However, the development of SMP-797 appears to have been discontinued, a fate shared by many ACAT inhibitors which, despite promising preclinical results, largely failed to demonstrate efficacy in human clinical trials for cardiovascular diseases.[1][2][3] This guide provides a detailed summary of the available preclinical data for SMP-797, focusing on its pharmacological profile, mechanism of action, and the experimental protocols used in its early evaluation.

Core Mechanism of Action

SMP-797 exerts its primary effect through the inhibition of ACAT, an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By blocking this process, SMP-797 is proposed to increase the intracellular free cholesterol pool, leading to downstream regulatory effects aimed at maintaining cholesterol homeostasis. A key finding from preclinical studies is that SMP-797 not only inhibits ACAT but also induces the expression of the low-density lipoprotein (LDL) receptor, a mechanism that is reportedly independent of its ACAT inhibitory action.[1]

Signaling Pathway and Proposed Mechanism

The following diagram illustrates the proposed signaling pathway for SMP-797's action on cholesterol metabolism.

References

Technical Brief on SMP-797 Hydrochloride: An Acyl-CoA: Cholesterol Acyltransferase Inhibitor

Disclaimer: The development of SMP-797 hydrochloride, an acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, appears to have been discontinued. Publicly available information is limited and primarily dates back to the mid-2000s. Consequently, a comprehensive in-depth technical guide with extensive quantitative data and detailed clinical trial protocols, as initially requested, cannot be fully compiled. This document summarizes the available scientific and clinical information.

It is important to distinguish SMP-797 from "agenT-797," a contemporary allogeneic invariant Natural Killer T (iNKT) cell therapy currently in clinical development for oncological indications. This brief focuses exclusively on the ACAT inhibitor, SMP-797.

Introduction and Mechanism of Action

SMP-797 is a novel, orally administered small molecule inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1] ACAT is an intracellular enzyme responsible for the esterification of cholesterol, a critical step in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver.[2][3] By inhibiting ACAT, SMP-797 was developed as a hypocholesterolemic agent with the potential to treat hypercholesterolemia and atherosclerosis.[1][4]

Pharmacological studies have revealed a dual mechanism of action for SMP-797:

-

ACAT Inhibition : It directly inhibits ACAT activity in various tissues.[4]

-

Upregulation of LDL Receptors : Uniquely among ACAT inhibitors, SMP-797 was found to increase the expression of hepatic low-density lipoprotein (LDL) receptors.[4] This effect is independent of its ACAT inhibitory action and does not result from the inhibition of hepatic cholesterol synthesis.[4] This dual action suggests a potential for more effective lowering of LDL cholesterol.

The signaling pathway for ACAT inhibition and its downstream effects on cholesterol metabolism are visualized below.

Preclinical Pharmacokinetics and Safety

Available preclinical data for SMP-797 is limited. An in vitro study investigated its potential for drug-drug interactions, a critical aspect of the safety profile for drugs intended for chronic use in patients who are often on multiple medications.

Experimental Protocol: In Vitro OATP1B1 Interaction Study

-

Objective : To determine if SMP-797 interacts with the hepatic uptake transporter OATP1B1, which is responsible for the uptake of statins into the liver.[5]

-

Methodology :

-

Cell Systems : The study utilized human cryopreserved hepatocytes and Xenopus oocytes genetically engineered to express the OATP1B1 transporter.[5]

-

Substrate : Radiolabeled estrone-3-sulfate ([³H]ES), a known OATP1B1 substrate, was used to measure the transporter's activity.[5]

-

Inhibition Assay : The effect of SMP-797 on the uptake of [³H]ES was measured in the presence of various concentrations of SMP-797. Rosuvastatin, pravastatin, and cyclosporin (B1163) A were used as positive controls to validate the experimental system.[5]

-

Substrate Assay : The uptake of radiolabeled [¹⁴C]SMP-797 by OATP1B1-expressing oocytes was measured to determine if SMP-797 itself is a substrate for the transporter.[5]

-

-

Results :

Clinical Development and Safety Profile

SMP-797 entered early-stage clinical development. Phase I clinical trials were initiated in Japan, and Phase II trials were conducted in Europe for hypercholesterolemia around 2005.[1] However, there are no publicly available results from these trials. The lack of subsequent publications or announcements from Dainippon Sumitomo Pharma regarding SMP-797 strongly indicates that its development was terminated.

The reasons for the discontinuation are not public, but many ACAT inhibitors developed during that period failed in clinical trials due to a lack of efficacy in humans or unforeseen side effects.[2] Without access to the clinical trial data, a formal safety profile for SMP-797 in humans cannot be constructed.

Summary and Conclusion

SMP-797 was a promising hypocholesterolemic agent with a unique dual mechanism of action, combining ACAT inhibition with the upregulation of hepatic LDL receptors. Preclinical in vitro data suggested a low risk of drug-drug interactions with statins via the OATP1B1 transporter. Despite progressing to Phase II clinical trials, the development of SMP-797 appears to have been halted, and detailed pharmacokinetic and safety data from human studies are not available in the public domain. Therefore, a comprehensive assessment of its clinical potential and safety profile is not possible.

References

- 1. Effect of SMP-500, a Novel Acyl-CoA:Cholesterol Acyltransferase Inhibitor, on the Cholesterol Esterification and Its Hypocholesterolemic Properties | Semantic Scholar [semanticscholar.org]

- 2. Acyl coenzyme A:cholesterol acyltransferase inhibitors as hypolipidemic and antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Pharmacological profile of SMP-797, a novel acyl-coenzyme a: cholesterol acyltransferase inhibitor with inducible effect on the expression of low-density lipoprotein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new acyl-CoA cholesterol acyltransferase inhibitor SMP-797 does not interact with statins via OATP1B1 in human cryopreserved hepatocytes and oocytes expressing systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for SMP-797 Hydrochloride: An Application Note for Researchers

For research purposes only.

Abstract

This document provides a detailed application note and a plausible synthetic protocol for the research compound SMP-797 hydrochloride. SMP-797 is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. Due to the limited availability of a precise, step-by-step synthesis protocol in publicly accessible literature, this document outlines a feasible multi-step synthetic route based on established organic chemistry principles and published methods for analogous compounds. The protocol is intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data is summarized in tables, and the proposed workflow is visualized using a DOT language diagram.

Introduction

This compound is a small molecule inhibitor of ACAT, an enzyme that plays a crucial role in the esterification and absorption of cholesterol. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. The chemical structure of SMP-797 features a 1,8-naphthyridin-2-one core, a substituted phenylurea moiety, and a hydroxypropoxy side chain. Its IUPAC name is 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride. This document details a proposed synthetic pathway for its preparation for research applications.

Chemical Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride | C₃₄H₄₄ClN₅O₄ | 626.20 g/mol | 259224-95-8 |

Proposed Synthetic Workflow

The synthesis of this compound is a multi-step process. The following diagram illustrates a logical sequence for the synthesis, which involves the preparation of two key intermediates: the 1,8-naphthyridin-2-one core and the substituted aniline (B41778), followed by their coupling to form the urea (B33335) linkage, and subsequent deprotection and salt formation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on general synthetic methodologies for similar chemical structures. Researchers should optimize these conditions as necessary.

Part 1: Synthesis of the 1,8-Naphthyridin-2-one Core Intermediate

Step 1: Synthesis of the protected 3-hydroxypropoxyphenyl ethyl acetoacetate (B1235776) intermediate

This step involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propan-1-ol with dihydropyran (DHP) to form a tetrahydropyranyl (THP) ether, followed by reaction with ethyl acetoacetate.

Step 2: Friedländer Annulation for the Naphthyridinone Ring

The core 1,8-naphthyridin-2-one ring system can be constructed via a Friedländer annulation.

-

Reaction: The protected ketoester from Step 1 is reacted with 2-aminonicotinaldehyde in the presence of a base catalyst.

-

Reagents and Conditions:

-

Protected ketoester

-

2-Aminonicotinaldehyde

-

Base (e.g., piperidine, L-proline)

-

Solvent (e.g., ethanol, toluene)

-

Reaction at elevated temperature (e.g., reflux)

-

-

Work-up: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Step 3: Alkylation of the Naphthyridinone Nitrogen

The nitrogen at the 1-position of the naphthyridinone is alkylated with a butyl group.

-

Reagents and Conditions:

-

Naphthyridinone intermediate from Step 2

-

1-Bromobutane or 1-iodobutane

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., DMF, acetonitrile)

-

-

Work-up: The reaction is quenched, and the product is extracted and purified.

Step 4: Hydrolysis of the Ester

The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid.

-

Reagents and Conditions:

-

Ester intermediate from Step 3

-

Base (e.g., NaOH, KOH) in an aqueous alcohol solution

-

Stirring at room temperature or gentle heating

-

-

Work-up: The reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered and dried.

Step 5: Formation of the Isocyanate

The carboxylic acid is converted to an isocyanate, a key intermediate for the urea formation, via a Curtius rearrangement.

-

Reagents and Conditions:

-

Carboxylic acid from Step 4

-

Diphenylphosphoryl azide (B81097) (DPPA)

-

Base (e.g., triethylamine)

-

Inert solvent (e.g., toluene, dioxane)

-

Heating to induce the rearrangement

-

-

Note: The isocyanate is typically not isolated and is used directly in the next step.

Part 2: Synthesis of the 4-Amino-2,6-diisopropylaniline Intermediate

Step 6: Nitration of 1,3-Diisopropylaniline

This step introduces a nitro group, which will be subsequently reduced to the desired amino group.

-

Reagents and Conditions:

-

2,6-Diisopropylaniline

-

Nitrating agent (e.g., nitric acid, potassium nitrate (B79036) in sulfuric acid)

-

Careful temperature control is crucial.

-

Step 7: Reduction of the Nitro Group

The nitro group is reduced to an amine.

-

Reagents and Conditions:

-

Nitro compound from Step 6

-

Reducing agent (e.g., H₂ with a Pd/C catalyst, SnCl₂ in HCl, or iron in acetic acid)

-

Solvent appropriate for the chosen reducing agent.

-

-

Work-up: The product is isolated after removal of the catalyst and purification.

Part 3: Final Assembly and Salt Formation

Step 8: Urea Formation

The isocyanate intermediate is reacted with the synthesized aniline to form the urea linkage.

-

Reaction: The crude isocyanate from Step 5 is reacted in situ with 4-amino-2,6-diisopropylaniline from Step 7.

-

Conditions: The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

-

Work-up: The product, the protected form of SMP-797, is isolated and purified by column chromatography.

Step 9: Deprotection of the Hydroxyl Group

The THP protecting group is removed to reveal the free hydroxyl group.

-

Reagents and Conditions:

-

Protected SMP-797 from Step 8

-

Acidic conditions (e.g., HCl in an alcohol, p-toluenesulfonic acid)

-

Solvent (e.g., methanol, ethanol)

-

-

Work-up: The reaction is neutralized, and the deprotected product (SMP-797 free base) is extracted and purified.

Step 10: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve solubility and stability.

-

Reagents and Conditions:

-

SMP-797 free base from Step 9

-

HCl solution (e.g., HCl in diethyl ether or isopropanol)

-

Solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate)

-

-

Work-up: The precipitated this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Key Intermediates

| Step | Reaction Type | Starting Material | Key Intermediate/Product | Plausible Yield Range (%) |

| 1-3 | Multi-step | 3-(3-Hydroxyphenyl)propan-1-ol, 2-Aminonicotinaldehyde | Ethyl 1-butyl-4-(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 40-60 (over 3 steps) |

| 4 | Hydrolysis | Naphthyridinone ester | Naphthyridinone carboxylic acid | 85-95 |

| 5 | Curtius Rearrangement | Naphthyridinone carboxylic acid | Naphthyridinone isocyanate | (Used in situ) |

| 6 | Nitration | 2,6-Diisopropylaniline | 1,3-Diisopropyl-4-nitroaniline | 70-85 |

| 7 | Reduction | 1,3-Diisopropyl-4-nitroaniline | 4-Amino-2,6-diisopropylaniline | 80-95 |

| 8 | Urea Formation | Isocyanate and Aniline | Protected SMP-797 | 60-80 |

| 9 | Deprotection | Protected SMP-797 | SMP-797 (free base) | 90-98 |

| 10 | Salt Formation | SMP-797 (free base) | This compound | >95 |

Note: Yields are estimates based on similar reactions reported in the literature and will require experimental optimization.

Conclusion

This document provides a comprehensive, albeit proposed, synthetic protocol for this compound. The outlined route is based on established and reliable organic transformations. Researchers utilizing this protocol should perform appropriate characterization (e.g., NMR, Mass Spectrometry, and HPLC) at each step to verify the identity and purity of the intermediates and the final product. This application note serves as a valuable resource for the synthesis of this potent ACAT inhibitor for further research and development.

Application Notes and Protocols for SMP-797 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMP-797 hydrochloride is a potent and selective inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, which has significant implications for various physiological and pathological processes. These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, along with information on its mechanism of action.

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Name | 1-(4-amino-2,6-diisopropylphenyl)-3-(1-butyl-4-(3-(3-hydroxypropoxy)phenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)urea hydrochloride | |

| CAS Number | 259224-95-8 | |

| Molecular Weight | 622.21 g/mol | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) | |

| Storage of Solid | Short term (days to weeks): 0 - 4°C, dark and dry. Long term (months to years): -20°C. | |

| Storage of Stock Solution | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | |

| Recommended Stock Solution Concentration | 5-10 mM in DMSO | |

| Recommended Final Concentration in Cell Culture | 0.1 - 10 µM (concentration should be optimized for specific cell lines and assays) |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Disclaimer: The following protocol is based on common practices for other ACAT inhibitors due to the absence of a specific manufacturer's protocol for this compound in cell culture. Researchers should perform small-scale solubility and stability tests before preparing large volumes.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated balance.

-

Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 6.22 mg for 1 mL of DMSO.

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.

-

-

Sterilization and Storage:

-

The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO-based stock solutions as it can lead to loss of compound.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

-

Dilution of this compound for Cell Culture Application

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Intermediate Dilutions (if necessary):

-

Prepare intermediate dilutions of the 10 mM stock solution in sterile cell culture medium. For example, to get a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.

-

-

Final Working Concentration:

-

Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.

-

-

Application to Cells:

-

Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration.

-

Signaling Pathway and Experimental Workflow

Caption: Workflow for preparing and using this compound.

Caption: SMP-797 inhibits ACAT, altering cholesterol metabolism.